Pcna-I1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
增殖细胞核抗原抑制剂 1 (PCNA-I1) 是一种小分子抑制剂,靶向增殖细胞核抗原 (PCNA)。PCNA 是一种参与 DNA 复制和修复的关键蛋白,使其成为癌症治疗的理想靶标。 This compound 直接与 PCNA 结合,稳定其三聚体结构并减少染色质相关的 PCNA,这选择性地抑制肿瘤细胞生长并诱导凋亡 .
作用机制
PCNA-I1 通过直接结合 PCNA 单体之间的界面来发挥其作用,稳定同型三聚体结构。这种稳定性减少了 PCNA 与染色质的结合,从而抑制了 DNA 复制和修复过程。 该化合物干扰了 DNA 合成和修复所必需的蛋白质-蛋白质相互作用,导致肿瘤细胞中 DNA 损伤和凋亡的诱导 .
生化分析
Biochemical Properties
PCNA-I1 selectively binds to the PCNA trimer, stabilizing its structure . This interaction reduces chromatin-associated PCNA, thereby inhibiting tumor cell growth . The binding of this compound occurs at the interfaces of two PCNA monomers .
Cellular Effects
This compound has been shown to selectively inhibit the growth of tumor cells and induce apoptosis . It also enhances the cell growth inhibition induced by DNA damaging agents .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding directly to PCNA, stabilizing the PCNA trimer structure, and reducing chromatin-associated PCNA . This leads to inhibition of tumor cell growth and induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its inhibitory effects on cell growth, suggesting stability of the compound
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, the compound has been shown to inhibit tumor cell growth in a dose-dependent manner .
Metabolic Pathways
Given its interaction with PCNA, it is likely involved in pathways related to DNA replication and repair .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its interaction with PCNA, a nuclear protein
准备方法
合成路线和反应条件
PCNA-I1 的合成涉及多个步骤,包括形成腙甲基-羟基支架。关键步骤包括:
形成腙甲基-羟基支架: 这涉及肼衍生物与醛或酮反应形成腙。
环化: 腙发生环化以形成所需的支架结构。
工业生产方法
This compound 的工业生产可能涉及优化合成路线,以确保高产率和纯度。这包括扩大反应条件,优化试剂的使用,以及采用结晶或色谱等纯化技术。
化学反应分析
反应类型
PCNA-I1 主要经历:
取代反应: 涉及官能团的替换以增强其结合亲和力。
环化反应: 形成核心支架结构。
功能化反应: 引入特定官能团以改善其药理性质.
常用试剂和条件
肼衍生物: 用于形成腙。
醛和酮: 与肼衍生物反应形成腙。
环化剂: 促进环状结构的形成。
功能化试剂: 引入特定官能团以增强结合亲和力.
主要形成的产物
这些反应形成的主要产物是 this compound 的各种类似物,每个类似物都具有不同的官能团,这些官能团增强了它们对 PCNA 的结合亲和力和选择性 .
科学研究应用
PCNA-I1 在科学研究中具有多种应用,尤其是在癌症治疗领域:
相似化合物的比较
PCNA-I1 属于一类称为 PCNA 抑制剂的化合物。类似的化合物包括:
PCNA-I1S: 另一种具有类似作用机制但化学结构略有不同的强效 PCNA 抑制剂.
This compound 的独特性
This compound 的独特之处在于它能够直接结合 PCNA 单体之间的界面,稳定同型三聚体结构并减少染色质相关的 PCNA。 这种独特的结合模式使 this compound 能够选择性地抑制肿瘤细胞生长并诱导凋亡,使其成为癌症治疗的有希望的候选药物 .
生物活性
Proliferating Cell Nuclear Antigen Inhibitor 1 (PCNA-I1) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Its biological activity primarily revolves around its interaction with PCNA, a protein crucial for DNA replication and repair. This article delves into the mechanisms, effects, and research findings associated with this compound.
This compound functions by binding to the interface between PCNA monomers, stabilizing the homotrimeric structure of PCNA. This stabilization interferes with protein-protein interactions essential for DNA replication and repair processes. The compound has been shown to inhibit various cellular functions associated with PCNA, including:
- DNA Replication : this compound significantly reduces viral DNA replication in herpes simplex virus type 1 (HSV-1) infections by disrupting the recruitment of essential proteins at replication forks .
- Tumor Cell Growth : In cancer therapy, this compound induces DNA damage and apoptosis in tumor cells, particularly prostate cancer cells, and enhances the efficacy of chemotherapeutic agents like cisplatin .
Antiviral Effects
Recent studies have highlighted the antiviral properties of this compound. It was observed that treatment with this compound resulted in:
- Inhibition of HSV-1 Replication : The compound reduced late gene expression and virus production during HSV-1 infection. Notably, it decreased the association of viral DNA polymerase UL30 with replicated viral DNA, leading to significant defects in infectious virus production .
- Mechanistic Insights : Accelerated native isolation of proteins on nascent DNA revealed that this compound treatment led to increased recruitment of repair proteins like Rad50 and Mre11 to viral DNA, indicating a shift in cellular repair mechanisms in response to viral infection .
Antitumor Activity
In cancer research, particularly regarding prostate cancer:
- Induction of Apoptosis : this compound treatment resulted in significant apoptosis across various prostate cancer cell lines (LNCaP and PC-3), regardless of p53 status. It also demonstrated enhanced cytotoxicity when combined with cisplatin .
- Reduction in Clonogenicity : A short-term pretreatment with this compound decreased colony formation by approximately 50%, highlighting its potential as a therapeutic agent against tumor growth .
Study 1: Prostate Cancer Cells
A study investigated the effects of this compound on two human prostate cancer cell lines:
Cell Line | p53 Status | Effect of this compound |
---|---|---|
LNCaP | Wild-type p53 | Induced DNA damage and apoptosis |
PC-3 | p53-null | Enhanced autophagy and apoptosis |
Results indicated that both cell lines exhibited reduced clonogenicity and increased apoptosis upon treatment with this compound, suggesting its broad applicability across different genetic backgrounds .
Study 2: Viral Infection
In another study focusing on HSV-1:
Treatment | Effect on Viral Replication | Mechanism |
---|---|---|
This compound | Strong inhibition | Disruption of protein recruitment |
T2AA | Reduced late gene expression | Inhibition of specific protein interactions |
This study underlined the distinct mechanisms through which different PCNA inhibitors operate, emphasizing the unique role of this compound in modulating viral processes .
属性
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。